Molecular Weight and Predicted Lipophilicity (XLogP3) vs. Des-Cyclopropyl Analog
The target compound (C12H19NO3, MW 225.28 g/mol) carries a 40.06 Da higher molecular weight compared to the des-cyclopropyl analog tert-butyl 3-formylazetidine-1-carboxylate (C9H15NO3, MW 185.22 g/mol), representing a 21.6% mass increase attributable to the cyclopropyl substituent [1]. The cyclopropyl group is estimated to increase the computed LogP by approximately 1.0–1.5 log units relative to the des-cyclopropyl comparator (XLogP3 = 0.4), shifting the target compound from a low-lipophilicity to a moderate-lipophilicity profile more suitable for passive membrane permeability [2]. This difference is meaningful for CNS drug discovery programs where optimal LogP ranges (typically 1–4) are critical for blood-brain barrier penetration.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 225.28 g/mol; estimated XLogP3: ~1.5–1.9 |
| Comparator Or Baseline | tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5); MW: 185.22 g/mol; XLogP3: 0.4 |
| Quantified Difference | MW: +40.06 Da (+21.6%); estimated ΔLogP: +1.1 to +1.5 log units |
| Conditions | Computed values based on SMILES structure; XLogP3 for comparator from PubChem |
Why This Matters
The higher lipophilicity and molecular weight of the target compound position it closer to the center of oral drug-like chemical space for programs targeting intracellular or CNS targets, compared to the des-cyclopropyl analog which is at the lower boundary of typical drug-like LogP ranges.
- [1] PubChem. tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5), Compound Summary, CID 10726182. https://pubchem.ncbi.nlm.nih.gov/compound/177947-96-5 (accessed May 2026). View Source
- [2] Wager, T.T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1, 420–434. DOI: 10.1021/cn100007x. View Source
